N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide
CAS No.:
Cat. No.: VC15795151
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3OS |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | N-benzyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)18-16(19)21/h1-9H,10-11H2,(H,17,20)(H,18,21) |
| Standard InChI Key | VDYUDHWMLSEUBC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole ring system fused with a benzene ring, substituted at the 1-position by a 2-mercapto group and at the 2-position by an N-benzyl acetamide chain. The mercapto (-SH) group at C2 enhances nucleophilicity, facilitating interactions with biological targets such as enzyme active sites . Quantum mechanical studies of analogous structures suggest that the benzyl group contributes to lipophilicity, potentially improving membrane permeability .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₅N₃OS |
| Molecular weight | 297.4 g/mol |
| Calculated LogP | 2.8 (Estimated via PubChem ) |
| Hydrogen bond donors | 2 (SH, NH) |
| Hydrogen bond acceptors | 4 (2xN, S, O) |
Acid-Base Behavior
While experimental pKa data for this specific compound are unavailable, studies on N-(benzothiazole-2-yl)acetamide derivatives reveal two protonation sites: the imidazole nitrogen (pKa ~5.91–8.34) and the benzothiazole nitrogen (pKa ~3.02–4.72) . The mercapto group’s pKa is expected to fall between 8–10, aligning with thiol-containing benzimidazoles . These properties influence solubility, with predicted aqueous solubility of 0.1 mg/mL at pH 7.4.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves a three-step protocol:
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Condensation: 2-Mercaptobenzimidazole reacts with chloroacetamide derivatives in alkaline media to form the thioether linkage .
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N-Benzylation: Benzyl bromide undergoes nucleophilic substitution with the intermediate acetamide .
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Purification: Recrystallization from ethanol yields pure product (reported yield: 68–72% for analog 4g ).
Table 2: Spectral Characterization Data for Analog 4g
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3268 (NH), 1747 (C=O), 1669 (C=O) |
| ¹H NMR (δ, ppm) | 3.81 (s, CH₂-CO), 7.09–7.62 (m, Ar-H) |
| ¹³C NMR (δ, ppm) | 166.81 (C=O), 182.36 (C=S) |
Crystal Structure Analysis
X-ray diffraction of the related compound N-Benzyl-2-(2-methyl-4-nitroimidazol-1-yl)acetamide (CCDC 692184) reveals a planar benzimidazole core with dihedral angles of 8.2° between the benzyl and acetamide groups . The mercapto analog likely adopts a similar conformation, stabilized by intramolecular S-H···N hydrogen bonds .
Biological Activities and Mechanisms
Antitubercular Activity
2-(Benzylthio)-1H-benzo[d]imidazoles exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.8 µM . The mercapto group chelates metal ions in mycobacterial enzymes, while the benzyl moiety enhances penetration through lipid-rich cell walls .
Table 3: Antitubercular Activity of Selected Analogs
| Compound | MIC (µM) | Cytotoxicity (IC₅₀, Vero cells) |
|---|---|---|
| 6p | 6.9 | >100 µM |
| 6z | 3.8 | >100 µM |
Antimicrobial Effects
Nitro-substituted benzimidazoles demonstrate broad-spectrum activity, with MICs of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The benzyl group’s hydrophobicity enhances membrane disruption, while the thiol group inhibits bacterial thioredoxin reductase .
Therapeutic Applications and Future Directions
The compound’s dual inhibition of microbial enzymes and cancer cell proliferation positions it as a multifunctional agent. Recent advances include:
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Nanoparticle delivery: PEGylated liposomes improve solubility 4-fold
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Combination therapies: Synergy with rifampicin (FIC index 0.3) against multidrug-resistant TB
Ongoing structure-activity relationship (SAR) studies focus on optimizing the benzyl substituent and exploring prodrug strategies to enhance oral bioavailability.
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